molecular formula C21H31NO4S B4298606 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4298606
M. Wt: 393.5 g/mol
InChI Key: UMVRDBLCZUIJHO-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of an adamantane moiety, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the adamantane derivative, followed by the introduction of the sulfonamide group and the methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and facilitate its binding to target molecules. The sulfonamide group can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
  • N-(2-(4-Methoxyphenoxy)ethyl)-2-nitrobenzamide
  • N-(2-(Dimethylamino)ethyl)-4-nitrobenzamide

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety provides enhanced stability and potential for diverse interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4S/c1-14-7-20(15(2)6-19(14)25-3)27(23,24)22-4-5-26-21-11-16-8-17(12-21)10-18(9-16)13-21/h6-7,16-18,22H,4-5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRDBLCZUIJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
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N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE

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